A Comprehensive Technical Guide to 4-Bromo-2,3-difluoropyridine: A Key Intermediate in Modern Synthesis
A Comprehensive Technical Guide to 4-Bromo-2,3-difluoropyridine: A Key Intermediate in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridines
In the landscape of modern medicinal and materials chemistry, fluorinated heterocyclic compounds are indispensable building blocks. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability. Among these valuable synthons, 4-Bromo-2,3-difluoropyridine has emerged as a key intermediate, offering a unique combination of reactivity and structural features for the synthesis of complex molecular architectures.
This technical guide provides an in-depth exploration of 4-Bromo-2,3-difluoropyridine, from its fundamental properties to its applications in advanced organic synthesis. As Senior Application Scientists, we aim to deliver not just data, but a field-proven perspective on the causality behind experimental choices and the logic of protocol design, ensuring both scientific integrity and practical utility.
Core Properties of 4-Bromo-2,3-difluoropyridine
4-Bromo-2,3-difluoropyridine is a colorless to light yellow liquid under standard conditions. Its strategic value lies in the orthogonal reactivity of its substituents: a bromine atom at the 4-position, which is highly amenable to a variety of cross-coupling reactions, and two fluorine atoms at the 2- and 3-positions that modulate the electronic properties of the pyridine ring.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 1227597-53-6 | [1] |
| Molecular Formula | C₅H₂BrF₂N | |
| Molecular Weight | 193.98 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 181.8 ± 35.0 °C at 760 mmHg | [2] |
| Storage Temperature | 2-8°C, under inert gas | [2] |
| Purity | Typically ≥95% |
Synthesis of 4-Bromo-2,3-difluoropyridine: A Representative Pathway
While specific proprietary synthesis routes for 4-Bromo-2,3-difluoropyridine are not always publicly detailed, a plausible and illustrative synthetic approach can be devised based on established methodologies for the synthesis of related fluorinated and brominated pyridines. A common strategy involves the diazotization of a corresponding aminopyridine followed by a Sandmeyer-type reaction or direct bromination of a difluoropyridine precursor.
One potential synthetic route could start from a suitable difluoropyridine precursor, followed by a regioselective bromination. The synthesis of fluorinated pyridines often involves multi-step sequences that may include de-novo ring formation or modification of existing pyridine rings. For instance, a synthetic sequence could involve the preparation of a difluoropyridine intermediate followed by bromination. A general procedure for the bromination of an activated aromatic ring might involve the use of a brominating agent such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst.
A more general approach for the synthesis of brominated aromatic compounds involves the reaction of a phenyl derivative with a bromide-containing source in the presence of an oxidizing agent and an acid[3].
Chemical Reactivity and Synthetic Applications
The synthetic utility of 4-Bromo-2,3-difluoropyridine is primarily centered around the reactivity of the carbon-bromine bond. This bond serves as a versatile handle for the introduction of a wide array of functional groups through transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen atom activates the C-Br bond towards oxidative addition to a palladium(0) catalyst, a key step in many cross-coupling cycles.
Palladium-Catalyzed Cross-Coupling Reactions
4-Bromo-2,3-difluoropyridine is an excellent substrate for several key palladium-catalyzed cross-coupling reactions that are foundational in modern drug discovery and materials science.
The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of carbon-carbon bonds, involving the reaction of an organoboron compound with a halide[4][5]. 4-Bromo-2,3-difluoropyridine can be efficiently coupled with a variety of boronic acids or their esters to generate 4-aryl- or 4-heteroaryl-2,3-difluoropyridines. These products are valuable scaffolds in medicinal chemistry.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
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Reaction Setup: To a dry Schlenk flask, add 4-Bromo-2,3-difluoropyridine (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%), and a base, typically K₂CO₃ (3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, commonly a 4:1 ratio of an organic solvent like acetonitrile or dioxane and water.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., argon or nitrogen) for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture, and add silica gel. Remove the solvent under reduced pressure. The resulting solid can be dry-loaded onto a silica gel column for purification by flash chromatography.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst[6][7]. This reaction is invaluable for the synthesis of conjugated systems found in many functional materials and biologically active molecules. 4-Bromo-2,3-difluoropyridine can be coupled with terminal alkynes to introduce an alkynyl moiety at the 4-position.
Experimental Protocol: Representative Sonogashira Coupling
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine 4-Bromo-2,3-difluoropyridine (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst such as CuI (2-10 mol%).
-
Solvent and Base Addition: Add an anhydrous solvent (e.g., THF or DMF) and an amine base, such as triethylamine (2-3 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (e.g., 40-80 °C), monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride to remove the amine salt. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides[8][9]. This reaction allows for the introduction of primary or secondary amines at the 4-position of the pyridine ring, a common structural motif in pharmaceuticals.
Experimental Protocol: Representative Buchwald-Hartwig Amination
-
Catalyst Pre-formation (if necessary): In a glovebox or under an inert atmosphere, prepare the active Pd(0) catalyst by mixing a palladium precursor (e.g., Pd(OAc)₂) with a suitable phosphine ligand (e.g., XPhos, SPhos).
-
Reaction Setup: To a reaction tube, add 4-Bromo-2,3-difluoropyridine (1.0 eq), the amine (1.2 eq), a strong base such as sodium tert-butoxide (1.4 eq), and the palladium catalyst.
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction Conditions: Seal the tube and heat the reaction mixture (typically 80-110 °C) until the starting material is consumed, as monitored by GC-MS or LC-MS.
-
Work-up and Purification: After cooling, quench the reaction, extract the product with an organic solvent, and purify by column chromatography.
Visualization of Synthetic Pathways
Caption: Key synthetic transformations of 4-Bromo-2,3-difluoropyridine.
Safety, Handling, and Disposal
As with all halogenated organic compounds, proper safety precautions are paramount when handling 4-Bromo-2,3-difluoropyridine.
Hazard Identification
-
GHS Classification: The compound is classified as harmful if swallowed (H302). Related compounds are also classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation[10].
-
Pictogram: GHS07 (Exclamation mark).
-
Signal Word: Warning.
Handling and Personal Protective Equipment (PPE)
-
Always handle 4-Bromo-2,3-difluoropyridine in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is 2-8°C (refrigerator) under an inert atmosphere[2].
-
Keep away from incompatible materials such as strong oxidizing agents[11].
Spill and Disposal Procedures
-
In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.
Hazardous Decomposition Products
-
Thermal decomposition may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride, and hydrogen bromide[11].
Caption: Workflow for safe handling and spill response.
Conclusion
4-Bromo-2,3-difluoropyridine is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its unique structural and electronic properties make it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of novel compounds for pharmaceutical and materials science applications. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for researchers and scientists seeking to leverage its full potential in their synthetic endeavors. By following the protocols and safety guidelines outlined in this guide, a self-validating system of experimentation can be established, leading to reliable and reproducible results.
References
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Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... (n.d.). ResearchGate. [Link]
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4-Bromo-2,3-difluoropyridine. (n.d.). MySkinRecipes. [Link]
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Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2025, December 28). Organic Chemistry Resources Worldwide. [Link]
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Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health. [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. [Link]
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An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. (n.d.). Quick Company. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube. [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025, August 6). ResearchGate. [Link]
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- WO2010041051A1 - Pharmaceutical formulation 514. (n.d.).
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